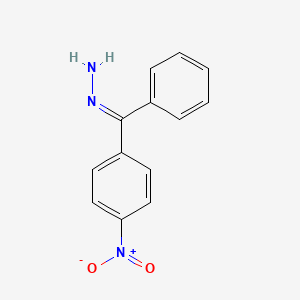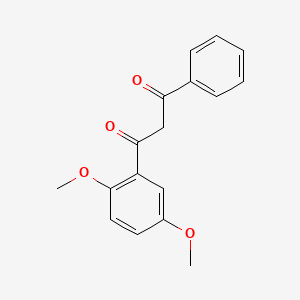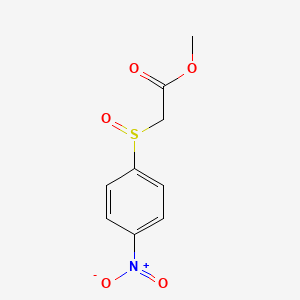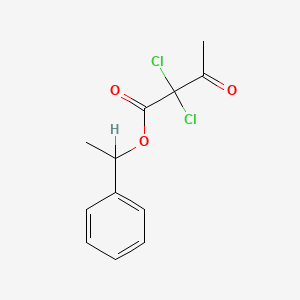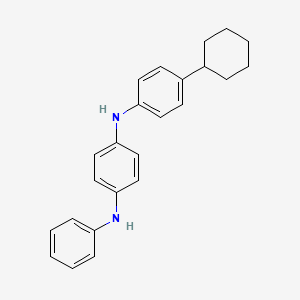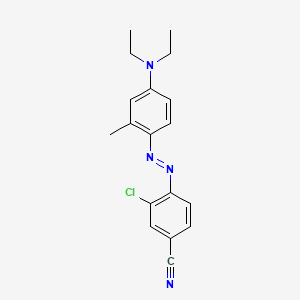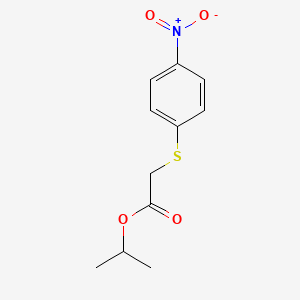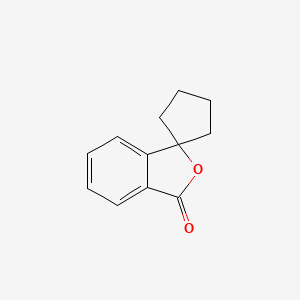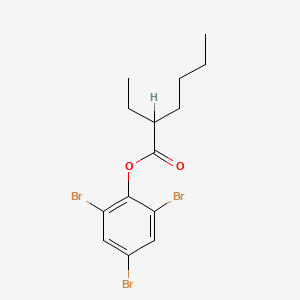
Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is an organochlorine compound with the molecular formula C18H20Cl2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is also referred to by several other names, including Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- and Di(p-ethylphenyl)dichloroethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] typically involves the reaction of ethylbenzene with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the chlorination process. The resulting product is then purified through various methods such as distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient chlorination of ethylbenzene, producing large quantities of the desired compound. The process is optimized to ensure high yield and purity, with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its effects on biological systems, including its potential as a pesticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different chlorine positioning.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with similar applications but different chemical properties.
Mitotane: A chemotherapeutic agent derived from DDD with specific medical applications.
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
27013-25-8 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8,13-14H |
Clé InChI |
DZMBRVBUZCHZOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


